![molecular formula C19H15ClFN3O2 B11193601 N-(3-chlorophenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11193601.png)
N-(3-chlorophenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLOROPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of pyrimidinyl acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Substitution reactions: Introduction of the 3-chlorophenyl and 4-fluorophenyl groups can be done through nucleophilic aromatic substitution reactions.
Acylation: The final step might involve the acylation of the pyrimidine derivative with an appropriate acyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrimidine ring.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Enzyme Inhibition: Potential use as an inhibitor of enzymes involved in disease pathways.
Drug Development: Research into its efficacy and safety as a therapeutic agent.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it could involve binding to an active site of an enzyme or receptor, thereby inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLOROPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE analogs: Compounds with similar structures but different substituents.
Other pyrimidinyl acetamides: Compounds with variations in the pyrimidine ring or acetamide group.
Uniqueness
The uniqueness of N-(3-CHLOROPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE lies in its specific substituents, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H15ClFN3O2 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C19H15ClFN3O2/c1-12-9-18(26)24(19(22-12)13-5-7-15(21)8-6-13)11-17(25)23-16-4-2-3-14(20)10-16/h2-10H,11H2,1H3,(H,23,25) |
InChI Key |
VIXXQPSYSXPCIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.